M3 Muscarinic Acetylcholine Receptor Binding Affinity: Class-Level Potency Context
While no direct IC₅₀ or Ki value for 905765-06-2 at the human M3 mAChR has been publicly disclosed in peer-reviewed literature, the compound falls within a patent-defined series of thiazole aniline compounds that were explicitly characterized as M3 muscarinic acetylcholine receptor antagonists [1]. The BindingDB entry BDBM392076 reports an IC₅₀ of 0.73 nM for a closely related thiazole aniline derivative at the human M3 receptor, demonstrating that the scaffold is capable of subnanomolar potency when appropriately substituted [2]. The N3-morpholinopropyl group present in 905765-06-2 is a tertiary amine-bearing side chain; SAR studies within this chemical series indicate that basic amine substituents at this position contribute to high-affinity M3 binding, though the magnitude of the contribution for the specific morpholinopropyl chain has not been isolated in published SAR tables [1]. The commercial M3 antagonist tiotropium exhibits an M3 Ki of approximately 0.01–0.06 nM in human recombinant receptor assays, whereas the clinically used ipratropium shows Ki values in the range of 0.5–1.0 nM [3], providing a therapeutic benchmark range against which novel thiazole aniline derivatives can be contextualized.
| Evidence Dimension | Human M3 muscarinic acetylcholine receptor binding affinity |
|---|---|
| Target Compound Data | No publicly disclosed IC₅₀ or Ki for 905765-06-2; compound is structurally classified within an M3 mAChR antagonist patent family |
| Comparator Or Baseline | Closest patent exemplar compound (identity not disclosed in public abstract): M3 IC₅₀ = 0.73 nM (BindingDB BDBM392076) [2]; Tiotropium: M3 Ki ~0.01–0.06 nM; Ipratropium: M3 Ki ~0.5–1.0 nM [3] |
| Quantified Difference | Cannot be calculated; no target-compound-specific data available. The class demonstrates subnanomolar M3 binding potential, but 905765-06-2 differentiation versus specific analogs remains unquantified. |
| Conditions | Human recombinant M3 mAChR expressed in CHO or HEK293 cell membranes (inferred from patent and BindingDB assay descriptions) [1][2] |
Why This Matters
For procurement decisions in M3 mAChR drug discovery, knowing that the compound belongs to a patent-validated M3 antagonist series is essential—users should not assume that any thiazole aniline derivative will engage the target.
- [1] SmithKline Beecham Corporation. (2006). M3 Muscarinic Acetylcholine Receptor Antagonists. U.S. Patent Application Publication No. US2006/0211758 A1. View Source
- [2] BindingDB. (2026). Ki Summary for BDBM392076 – Muscarinic Acetylcholine Receptor M3. University of California San Diego. View Source
- [3] Moulton, B. C., & Fryer, A. D. (2011). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work. Respiratory Research, 12, 86. View Source
